Benz[a]anthracene-13C6
Description
Significance of Polycyclic Aromatic hydrocarbons (PAHs) in Environmental and Biological Systems Research
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. obrnutafaza.hr They are formed during the incomplete combustion or pyrolysis of organic materials, such as coal, oil, gas, and wood. obrnutafaza.hrisotope.comruokavirasto.fi As a result, PAHs are widespread environmental pollutants found in the air, water, and soil. oilspilltaskforce.org They can also contaminate food during processing methods like grilling, smoking, roasting, and drying. ruokavirasto.ficzu.cz
The scientific community's interest in PAHs stems from their toxicological properties. nih.gov Many PAHs are recognized for their carcinogenic and mutagenic characteristics, posing a significant concern for human health and the environment. oilspilltaskforce.orgczu.czcymitquimica.com This has led regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), to identify specific PAHs as priority pollutants for monitoring. obrnutafaza.hrczu.cz Benz[a]anthracene is one of these priority PAHs, known to be a probable human carcinogen. obrnutafaza.hrisotope.com Consequently, the biological and spectroscopic properties of PAHs are a major focus of physico-chemical, toxicological, analytical, and environmental research. nih.gov
Overview of Benz[a]anthracene-13C6 as a Research Tool
Benz[a]anthracene-¹³C₆ is the isotopically labeled version of Benz[a]anthracene, where six of the native carbon-12 atoms are replaced with carbon-13 atoms. This mass difference allows it to be distinguished from the native compound by mass spectrometry, while its chemical behavior remains virtually identical. iteh.ai
Its principal application is as an internal standard for the quantitative determination of Benz[a]anthracene and other PAHs in a wide variety of matrices. These include environmental samples (water, soil), food products (smoked meats, coffee, oils), and biological tissues. ruokavirasto.fiisotope.comisotope.commdpi.com By using Benz[a]anthracene-¹³C₆, analytical laboratories can achieve the very low detection limits required for regulatory compliance and exposure assessment, reaching levels in the parts-per-trillion (ppt) range in tissue and parts-per-quadrillion (ppq) in water. isotope.com
Beyond quantification, Benz[a]anthracene-¹³C₆ is used in metabolic and environmental fate research. In DNA-based stable isotope probing (SIP) experiments, uniformly ¹³C-labeled Benz[a]anthracene has been used to identify the specific bacteria in contaminated soil that are capable of degrading this high-molecular-weight PAH. nih.gov Similarly, stable isotope-assisted metabolomics (SIAM) employs ¹³C-labeled Benz[a]anthracene to trace its biotransformation pathways in complex environmental samples like creosote-contaminated soil. nih.gov
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₂¹³C₆H₁₂ | isotope.comusbio.net |
| Molecular Weight | 234.24 g/mol | isotope.com |
| Labeled CAS Number | 917378-11-1 | isotope.com |
| Unlabeled CAS Number | 56-55-3 | isotope.comisotope.com |
| Primary Application | Internal standard for environmental and food analysis | isotope.commdpi.com |
Scope and Academic Relevance of this compound Studies
The use of Benz[a]anthracene-¹³C₆ is integral to a broad range of academic and applied scientific disciplines. Its application ensures the reliability and accuracy of data in critical areas of public and environmental health.
Environmental Monitoring: Benz[a]anthracene-¹³C₆ is a component of standard analytical methods, such as those based on EPA Method 8310, for determining PAH levels in environmental matrices. obrnutafaza.hrmdpi.com Research using this standard helps in assessing the extent of contamination in rivers, industrial sites, and the atmosphere. isotope.comnih.gov
Food Safety: Numerous studies employ Benz[a]anthracene-¹³C₆ to quantify PAHs in food products. For example, it has been used to determine PAH concentrations in daily foods in Hanoi, including grilled meats, teas, and coffees, and to assess compliance with maximum levels set by regulatory bodies like the European Commission. ruokavirasto.fimdpi.com It is also used in the analysis of smokeless tobacco products. nih.gov
Bioremediation Research: The compound is crucial for investigating the natural attenuation and bioremediation of PAH-contaminated sites. DNA-SIP studies using uniformly ¹³C-labeled Benz[a]anthracene have successfully identified the bacterial guilds responsible for its degradation, providing insights that can inform strategies to clean up polluted environments. nih.gov
Toxicology and Metabolomics: In toxicology, Benz[a]anthracene-¹³C₆ and its labeled derivatives are used to study the metabolic pathways of PAHs in biological systems. nih.govusbio.net This research is vital for understanding how these compounds are processed in the body and for identifying the formation of potentially harmful metabolites. researchgate.net
Table 2: Selected Research Applications of this compound
| Research Area | Sample Matrix | Analytical Technique | Purpose of Use | Source(s) |
|---|---|---|---|---|
| Food Safety | Daily foods (noodles, cakes, vegetables, tea, coffee, grilled meats) | GC-MS/MS | Internal standard for quantification of 18 PAHs | mdpi.com |
| Food Safety | Smoked fish and meat, oils, cereals | GC-MS/MS | Internal standard for quantification of PAH4 (BaA, CHR, BbF, BaP) | ruokavirasto.fi |
| Bioremediation | PAH-contaminated soil | DNA-Stable Isotope Probing (SIP) | ¹³C-labeled substrate to identify degrading bacteria | nih.gov |
| Environmental Fate | Creosote-contaminated soil | Stable Isotope-Assisted Metabolomics (SIAM) | ¹³C-labeled tracer to follow biotransformation pathways | nih.gov |
| Biomonitoring | Human urine | GC-ID-HRMS | Internal standard for quantifying monohydroxy metabolites | researchgate.net |
| Tobacco Analysis | Smokeless tobacco | GC-MS | Internal standard for quantification of 23 PAHs | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C18H12 |
|---|---|
Molecular Weight |
234.24 g/mol |
IUPAC Name |
benzo[a]anthracene |
InChI |
InChI=1S/C18H12/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-12H/i1+1,2+1,6+1,7+1,14+1,15+1 |
InChI Key |
DXBHBZVCASKNBY-SHKDYNRTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C[13C]4=[13CH][13CH]=[13CH][13CH]=[13C]4C=C32 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C=C32 |
Origin of Product |
United States |
Advanced Analytical Methodologies Utilizing Benz a Anthracene 13c6
Principles of Isotope Dilution Mass Spectrometry (IDMS) in PAH Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte of interest, known as an internal standard, to the sample at the beginning of the analytical process. This "spiked" sample is then subjected to extraction, cleanup, and analysis.
The core assumption of IDMS is that the isotopically labeled standard behaves identically to the native analyte throughout the entire analytical procedure. dioxin20xx.org Any losses of the analyte during sample preparation will be mirrored by proportional losses of the internal standard. dioxin20xx.org By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately calculated. This method effectively compensates for variations in extraction efficiency, matrix effects, and instrumental response, making it a definitive method for quantitative analysis. dioxin20xx.orgnih.gov
Role of Benz[a]anthracene-13C6 as an Internal Standard
In the context of PAH analysis, this compound serves as an ideal internal standard for the quantification of its unlabeled counterpart, benz[a]anthracene. isotope.com By introducing a precisely known quantity of this compound into a sample prior to extraction, analysts can accurately determine the concentration of native benz[a]anthracene. nih.gov The mass spectrometer distinguishes between the native compound (molecular weight 228.29 g/mol ) and the 13C-labeled standard (molecular weight 234.24 g/mol ) based on their mass-to-charge ratios. isotope.com
The relative response of the native analyte to the labeled standard is used to calculate the concentration of the native analyte, effectively correcting for any losses that may have occurred during the analytical workflow. dioxin20xx.org This approach is crucial for achieving the low detection limits required for environmental and food safety monitoring. isotope.com
Advantages of 13C-Labeled Standards over Deuterated Analogues in Select Applications
While both 13C-labeled and deuterated standards are used in IDMS, 13C-labeled standards like this compound offer distinct advantages in certain applications. A primary benefit is their isotopic stability. ukisotope.com Deuterated standards can sometimes undergo hydrogen-deuterium exchange, particularly under harsh extraction conditions or in acidic matrices, which can compromise the accuracy of the quantification. isotope.comdspsystems.eu In contrast, the carbon-13 isotopes in this compound are covalently bonded within the aromatic ring structure and are not susceptible to exchange, ensuring the integrity of the isotopic label throughout the analytical process. isotope.comukisotope.com
Furthermore, 13C-labeled standards co-elute perfectly with their native counterparts in chromatographic separations, as their physicochemical properties are virtually identical. caymanchem.com Deuterated compounds can sometimes exhibit slight chromatographic shifts relative to the native analyte, which can complicate data analysis. ukisotope.com For high-precision analyses, the superior stability and co-elution characteristics of 13C-labeled standards make them the preferred choice. caymanchem.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the analysis of PAHs, including this compound. shimadzu.com This method provides enhanced specificity compared to single quadrupole GC-MS by reducing chemical noise and interferences from the sample matrix. shimadzu.com
Optimization of Chromatographic Separation for this compound and Co-eluting Isomers
The separation of benz[a]anthracene from its isomers, such as chrysene (B1668918) and triphenylene, is a significant analytical challenge due to their similar physicochemical properties. Effective chromatographic separation is essential for accurate quantification. Optimization of the GC method involves careful selection of the capillary column, temperature programming, and carrier gas flow rate.
Specialized capillary columns with stationary phases designed for PAH analysis are often employed to achieve the necessary resolution. hpst.cz A programmed temperature ramp allows for the sequential elution of PAHs based on their boiling points and interaction with the stationary phase. For instance, a typical temperature program might start at a lower temperature to separate more volatile PAHs and gradually increase to elute higher molecular weight compounds like benz[a]anthracene. shimadzu.com The goal is to achieve baseline separation of isomeric peaks to prevent signal overlap and ensure accurate integration.
Table 1: Example GC Parameters for PAH Separation
| Parameter | Setting |
|---|---|
| Column | Rxi-PAH (60 m x 0.25 mm I.D., 0.1 µm df) |
| Injection Mode | Splitless |
| Injection Volume | 2 µL |
| Oven Program | 180°C (2 min), then 5°C/min to 260°C, then 15°C/min to 350°C (12 min) |
| Carrier Gas | Helium |
| Linear Velocity | 40.0 cm/sec |
This is an example table; actual parameters may vary based on the specific instrument and application. shimadzu.com
Mass Spectrometric Detection Strategies (e.g., SRM Transitions) for this compound
Tandem mass spectrometry, particularly in the Selected Reaction Monitoring (SRM) mode, provides a high degree of selectivity and sensitivity for the detection of this compound. shimadzu.com In SRM, the first quadrupole (Q1) is set to isolate the precursor ion of the target analyte. This ion then enters the second quadrupole (Q2), which acts as a collision cell where the ion is fragmented. The third quadrupole (Q3) is then set to monitor for a specific product ion that is characteristic of the precursor ion.
For this compound, the precursor ion would be its molecular ion at m/z 234. This ion is then fragmented, and a specific product ion is monitored. This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low detection limits. shimadzu.com
Table 2: Illustrative SRM Transitions for Benz[a]anthracene and Its 13C-Labeled Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| Benz[a]anthracene | 228.10 | 226.10 | 22 |
| This compound | 234.10 | 232.10 | 22 |
Note: These are example transitions and may need to be optimized for a specific instrument. shimadzu.com
Sample Preparation and Extraction Techniques for this compound Inclusion
The goal of sample preparation is to extract the target PAHs from the sample matrix and concentrate them into a solvent suitable for GC-MS/MS analysis. The inclusion of this compound at the very beginning of this process is crucial for the success of the isotope dilution method.
Common extraction techniques for solid samples like soil and sediment include Soxhlet extraction, pressurized liquid extraction (PLE), and ultrasonic extraction. gov.bc.caresearchgate.net For liquid samples such as water, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently used. nih.gov After the initial extraction, a cleanup step is often necessary to remove interfering compounds from the sample matrix. This can be achieved using techniques like gel permeation chromatography (GPC) or adsorption chromatography with materials such as silica (B1680970) gel or Florisil. researchgate.netresearchgate.net
Throughout this multi-step process, the presence of this compound allows for the correction of any analyte loss, ensuring the final calculated concentration of native benz[a]anthracene is accurate and reliable.
Table 3: Common Sample Preparation Techniques for PAH Analysis
| Technique | Description |
|---|---|
| Soxhlet Extraction | A classic technique involving continuous extraction of a solid sample with a boiling solvent. gov.bc.ca |
| Pressurized Liquid Extraction (PLE) | Uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption. researchgate.net |
| Solid-Phase Extraction (SPE) | A technique where compounds in a liquid sample are adsorbed onto a solid phase, washed to remove interferences, and then eluted with a suitable solvent. researchgate.net |
| QuEChERS | A simplified "Quick, Easy, Cheap, Effective, Rugged, and Safe" method involving an extraction and cleanup step. gcms.cz |
Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient method for extracting PAHs from solid and semi-solid samples. nih.gov This technique utilizes elevated temperatures and pressures to increase the extraction efficiency of organic solvents, reducing extraction time and solvent consumption compared to traditional methods. nih.gov
This compound is added to the sample before the extraction process. As it is chemically identical to the native Benz[a]anthracene, it undergoes the same extraction process, allowing for the correction of any analyte losses that may occur. Research comparing the performance of 13C-labeled PAHs, such as this compound, with deuterium-labeled PAHs has shown that 13C-labeled standards are more stable during the PLE process. nih.govresearchgate.net This increased stability leads to more accurate quantification of the target analytes. nih.govresearchgate.net
The choice of solvent, temperature, and pressure are critical parameters in a PLE method. For instance, a mixture of methanol, chloroform, and water has been effectively used for the extraction of PAH metabolites from tissue samples. nih.gov The conditions for PLE are optimized to ensure the highest possible recovery of the analytes.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (B109758), Hexane (B92381), Acetone (B3395972) | Effective in solubilizing non-polar PAHs. |
| Temperature | 100-200°C | Increases solvent extraction efficiency and analyte solubility. dntb.gov.ua |
| Pressure | 1500-2000 psi | Maintains the solvent in a liquid state at elevated temperatures. |
| Static Time | 5-10 minutes | Allows for sufficient interaction between the solvent and the sample matrix. |
| Number of Cycles | 1-3 | Ensures complete extraction of the target analytes. nih.gov |
This table presents typical parameters for the Pressurized Liquid Extraction of PAHs. Specific conditions may vary depending on the sample matrix and target analytes.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used sample cleanup and concentration technique in PAH analysis. academicjournals.org It is employed to remove interfering compounds from the sample extract prior to chromatographic analysis, thereby improving the sensitivity and selectivity of the method. academicjournals.org this compound, having been added to the initial sample, is carried through the SPE process, allowing for the correction of any losses during this cleanup stage.
The principle of SPE involves passing the sample extract through a sorbent bed that retains the analytes of interest while allowing interfering compounds to pass through, or vice versa. For PAH analysis, silica gel or C18 cartridges are commonly used. obrnutafaza.hrgcms.cz The choice of sorbent and elution solvents is crucial for achieving a good separation of PAHs from matrix components. nih.gov For example, in the analysis of PAHs in fatty matrices like olive oil, a dual-layer SPE cartridge can be used to effectively remove lipid interferences.
| Step | Reagent/Solvent | Purpose |
| Conditioning | Hexane, Dichloromethane | To activate the sorbent material. |
| Sample Loading | Sample extract in a non-polar solvent | To apply the sample to the SPE cartridge. |
| Washing | Hexane, Hexane:Dichloromethane mixtures | To remove interfering compounds. |
| Elution | Dichloromethane, Acetone | To recover the purified PAHs from the sorbent. obrnutafaza.hr |
This table outlines the general steps involved in Solid Phase Extraction for PAH analysis. The specific solvents and volumes may be adjusted based on the sorbent and sample matrix.
Soxhlet Extraction
Soxhlet extraction is a classical and robust technique for the extraction of PAHs from solid samples, such as soil, sediment, and air particulate matter. nih.govnih.gov This method involves the continuous extraction of the sample with a refluxing solvent over an extended period, ensuring exhaustive extraction of the target analytes. umn.edu
In this method, this compound is spiked into the sample prior to extraction. Its presence throughout the extraction and subsequent cleanup and analysis steps allows for the accurate determination of the native Benz[a]anthracene concentration by correcting for any procedural losses. The choice of solvent is critical, with mixtures of hexane and acetone or dichloromethane being commonly used for their ability to efficiently extract a wide range of PAHs. epa.gov
| Parameter | Condition | Rationale |
| Solvent | Hexane/Acetone (1:1), Dichloromethane | Effective in extracting a broad range of PAHs. epa.gov |
| Extraction Time | 16-24 hours | Ensures exhaustive extraction of the analytes from the sample matrix. |
| Cycle Rate | 4-6 cycles per hour | Provides continuous washing of the sample with fresh solvent. |
| Sample Preparation | Grinding and homogenization with anhydrous sodium sulfate (B86663) | Increases the surface area for extraction and removes moisture. umn.edu |
This table describes typical conditions for Soxhlet extraction of PAHs. The duration and solvent may be modified depending on the specific sample characteristics.
Quality Assurance and Quality Control (QA/QC) in this compound Aided Analysis
The use of this compound as an internal standard is a cornerstone of robust quality assurance and quality control (QA/QC) in the analysis of PAHs. By mimicking the behavior of the native analyte, it provides a reliable means to monitor and correct for variations in analytical performance, ensuring the data generated is both accurate and precise.
Method Validation and Performance Criteria
Method validation is a critical process to demonstrate that an analytical method is suitable for its intended purpose. When using this compound, the validation process includes establishing key performance criteria such as linearity, limits of detection (LOD), and limits of quantification (LOQ).
Linearity is assessed by analyzing a series of calibration standards containing known concentrations of native Benz[a]anthracene and a fixed concentration of this compound. The response ratio (native analyte to labeled standard) is plotted against the concentration of the native analyte. A linear relationship, typically with a coefficient of determination (r²) greater than 0.99, indicates a well-performing method. nih.govthermofisher.com
The LOD and LOQ are determined to establish the sensitivity of the method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
| Performance Criterion | Typical Acceptance Limit | Significance |
| Coefficient of Determination (r²) | > 0.99 | Demonstrates the linearity of the calibration curve. thermofisher.com |
| Relative Standard Deviation (RSD) of Replicates | < 15% | Indicates the precision of the measurement. gcms.cz |
| Recovery of Labeled Standard | 40-120% | Shows the efficiency of the extraction and cleanup process. |
| Signal-to-Noise Ratio (for LOD) | > 3:1 | Ensures that the analyte signal is distinguishable from background noise. |
This table provides typical performance criteria for the validation of analytical methods for PAHs using isotope dilution mass spectrometry.
Recovery Assessment Using Isotopic Standards
The recovery of this compound is a direct measure of the efficiency of the entire analytical procedure, from extraction to final analysis. isotope.com By calculating the recovery of the labeled standard, analysts can correct for losses of the native Benz[a]anthracene that may occur during sample preparation. isotope.com
Acceptable recovery ranges are typically established during method validation and are used as a quality control check for each batch of samples. Deviations from this range may indicate a problem with the extraction process, such as matrix interference or instrumental issues. For instance, in the analysis of PAHs in plant matrices, recoveries of spiked standards were found to be influenced by the grinding and evaporation techniques used. chromatographyonline.com
| Matrix | Extraction Method | Labeled Standard | Average Recovery (%) |
| Yerba Maté Tea | Accelerated Solvent Extraction | This compound | 99.2-106.7 nih.gov |
| Plant Material | Various | PAH Standards | 90-95 chromatographyonline.com |
| Tissue | Base Saponification | 13C-PAHs | 86-121 isotope.com |
| Daily Foods | QuEChERS | Benzo(a)anthracene-¹³C6 | Not specified researchgate.net |
This table shows examples of recovery data for labeled PAH standards in different matrices and with various extraction methods.
Calibration Curve Development and Linearity for Isotope Dilution
In isotope dilution mass spectrometry (IDMS), the calibration curve is constructed by plotting the ratio of the instrument response of the native analyte to the response of the isotopically labeled internal standard against the concentration of the native analyte. isotope.com This approach corrects for variations in instrument response and sample matrix effects.
The use of this compound ensures that the calibration is robust and accurate. The linearity of the calibration curve is a critical parameter, and it is essential to establish a working range over which the method is linear. nih.gov This is typically achieved by analyzing a set of calibration standards at different concentration levels. thermofisher.com The high purity of 13C-labeled standards is crucial as they typically have undetectable or negligible amounts of the native compound, which is essential for accurate low-level quantification. isotope.com
| Analyte | Calibration Range (ng/mL) | Coefficient of Determination (r²) |
| Naphthalene (B1677914) | 0.1 - 2.8 | 0.983 - 0.999 nih.gov |
| Acenaphthene | 0.1 - 2.8 | 0.983 - 0.999 nih.gov |
| Flourene | 0.1 - 2.8 | 0.983 - 0.999 nih.gov |
| Phenanthrene | 0.35 - 2.8 | 0.983 - 0.999 nih.gov |
| Anthracene (B1667546) | 0.35 - 2.8 | 0.983 - 0.999 nih.gov |
| Pyrene | 0.35 - 2.8 | 0.983 - 0.999 nih.gov |
| Benz[a]anthracene | 0.35 - 2.8 | 0.983 - 0.999 nih.gov |
| Chrysene | 0.35 - 2.8 | 0.983 - 0.999 nih.gov |
| Benzo[b]fluoranthene | 0.35 - 2.8 | 0.983 - 0.999 nih.gov |
| Benzo[k]fluoranthene | 0.35 - 2.8 | 0.983 - 0.999 nih.gov |
| Benzo[a]pyrene | 0.35 - 2.8 | 0.983 - 0.999 nih.gov |
| Dibenz[a,h]anthracene | 0.35 - 2.8 | 0.983 - 0.999 nih.gov |
| Benzo[ghi]perylene | 0.35 - 2.8 | 0.983 - 0.999 nih.gov |
This table presents an example of the linearity of calibration curves for various PAHs, including Benz[a]anthracene, demonstrating excellent coefficients of determination.
Application of Benz a Anthracene 13c6 in Environmental Research
Tracing Environmental Fate and Transport of PAHs
The use of Benz[a]anthracene-13C6 is fundamental in tracking the movement and distribution of PAHs through various environmental compartments. As a non-native, traceable substance, it allows researchers to conduct mass balance studies and quantify the pollutant's presence with high precision.
Atmospheric deposition is a significant pathway for PAH contamination in the environment, including remote ecosystems and large bodies of water known as the "Great Waters". cdc.govepa.gov Studies analyzing the atmospheric transport and deposition of PAHs rely on highly sensitive analytical methods to quantify these compounds in air, precipitation, and deposition samples. epa.govd-nb.info
In these analyses, isotopically labeled standards are indispensable for ensuring accuracy. For instance, in studies of halogenated PAHs in atmospheric deposition, 7-Chlorothis compound has been used as a recovery standard. d-nb.info This practice highlights the essential role of carbon-13 labeled analogs, such as this compound, as internal standards for the quantification of their respective parent compounds in atmospheric samples. By adding a known quantity of the labeled standard to a sample before processing, scientists can correct for any loss of the target analyte during extraction and analysis, thereby ensuring the accuracy of the final concentration data. This is crucial for understanding long-range transport and the deposition fluxes of these pollutants from the atmosphere to terrestrial and aquatic ecosystems. d-nb.infofrontiersin.orgnih.gov
PAHs are frequently detected in aquatic environments, where they tend to adsorb to sediment and suspended particles due to their low water solubility. tpsgc-pwgsc.gc.canih.gov Monitoring their presence in water and sediment is crucial for assessing environmental quality and risk. rivm.nl this compound is included in standardized analytical methods for this purpose. For example, it is a component of the internal standard mixture used in U.S. Environmental Protection Agency (EPA) Method 8310 for the determination of PAHs in water via solid-phase extraction. obrnutafaza.hr
The use of this compound as an internal standard allows for precise quantification in various water types, including seawater, rainwater, and reclaimed water. lcms.cz In advanced analytical techniques like online solid-phase extraction coupled with liquid chromatography and tandem mass spectrometry (online SPE-LC/MS/MS), labeled standards are critical for achieving accurate, trace-level determination of PAHs. lcms.cz This enables researchers to monitor the distribution of contaminants like Benz[a]anthracene in the water column and their accumulation in sediments, providing vital data for environmental management and risk assessment. nih.govrivm.nlcnsoer.ca
In soil, Benz[a]anthracene adsorbs strongly to organic matter and persists for long periods. tpsgc-pwgsc.gc.ca Understanding its fate is key to developing effective remediation strategies. This compound is an invaluable tool in this research area, primarily through its use in stable-isotope probing (SIP) experiments. nih.govub.edu In these studies, contaminated soil is spiked with [U-13C]benz[a]anthracene (uniformly labeled with Carbon-13). nih.govnih.gov This allows researchers to trace the labeled carbon as it is incorporated into the biomass of microorganisms that degrade the compound. By extracting and analyzing the "heavy" DNA containing 13C, the specific microbes responsible for the degradation can be identified. nih.govresearchgate.net This approach provides direct evidence of which organisms are active in the remediation process under specific environmental conditions. nih.govub.edu
Biodegradation and Biotransformation Studies in Environmental Matrices
This compound is instrumental in studies aimed at understanding how microorganisms break down PAHs. These studies are foundational for developing bioremediation technologies, which use biological processes to decontaminate polluted sites. ub.eduresearchgate.net
DNA-based stable-isotope probing (SIP) using 13C-labeled Benz[a]anthracene has been a powerful technique for identifying the specific bacteria that metabolize this compound in complex soil environments. nih.govnih.gov By tracking the incorporation of 13C into the DNA of soil microbes, researchers have pinpointed key bacterial players. ub.eduresearchgate.net
Studies have shown that a group of uncultivated γ-Proteobacteria, known as Pyrene Group 2, are significant degraders of four-ring PAHs, and their sequences constituted 82% of those recovered from a clone library in a SIP experiment with Benz[a]anthracene. nih.gov More recent research combining DNA-SIP with metagenomics has identified the genus Immundisolibacter as another key degrader of Benz[a]anthracene in contaminated soils. ub.eduresearchgate.net Other bacteria, such as Mycobacterium, have also been isolated and shown to degrade Benz[a]anthracene. nih.gov Furthermore, the presence of certain metabolites, such as sulfate (B86663) conjugates, in biotransformation studies suggests the potential involvement of fungi in the degradation process in soils. nih.gov
Beyond identifying the responsible microbes, it is crucial to understand the biochemical pathways they use to break down pollutants. Stable Isotope-Assisted Metabolomics (SIAM) provides a powerful method for this purpose. nih.gov This technique involves spiking an environmental sample (like contaminated soil) with a 13C-labeled compound, such as this compound, and using high-resolution mass spectrometry to track the formation of labeled metabolites over time. nih.govtdx.cat
By applying SIAM to soil contaminated with Benz[a]anthracene, researchers have been able to propose detailed degradation pathways. nih.gov The analysis can detect not only initial hydroxylation products but also subsequent ring-cleavage intermediates. For example, a study using this method identified a previously unreported ring-cleavage product, C15H12O5, derived from Benz[a]anthracene. nih.gov It also confirmed the formation of sulfate conjugates of dihydroxy compounds, providing insights into the specific biotransformation reactions occurring in the soil. nih.gov This level of detail is essential for building a complete picture of biodegradation and for optimizing bioremediation strategies. researchgate.net
Role of Specific Microbial Strains in Benz[a]anthracene Degradation
The bioremediation of environments contaminated with PAHs heavily relies on the metabolic activities of microorganisms. Identifying the specific bacterial and fungal strains capable of degrading these persistent compounds is a primary area of research. Stable isotope probing (SIP) with 13C-labeled compounds like this compound is a powerful technique to identify the microorganisms actively metabolizing the target contaminant in a complex microbial community. nih.gov
When a microbial consortium is exposed to this compound, the microorganisms that utilize the compound as a carbon source incorporate the 13C into their cellular components, such as DNA, RNA, and phospholipids. nih.govresearchgate.net By separating and analyzing these labeled biomolecules, researchers can identify the specific organisms responsible for the degradation.
Several microbial strains have been identified for their ability to degrade benz[a]anthracene. These include bacteria from the genera Mycobacterium, Sphingobium, Beijerinckia, Pseudomonas, and Alcaligenes, as well as fungal strains like Trichoderma longibrachiatum and Byssochlamys spectabilis. asm.orgresearchgate.netnih.govpjoes.com
For instance, Mycobacterium sp. strain RJGII-135, isolated from a former coal gasification site, has demonstrated the ability to degrade benz[a]anthracene. asm.org Studies have shown that this strain can attack different sites on the benz[a]anthracene molecule, leading to the formation of various metabolites, including dihydrodiols and ring fission products. asm.org Similarly, Sphingobium sp. strain KK22 has been shown to biotransform benz[a]anthracene, with studies indicating that initial oxidation can occur at both the linear and angular ends of the molecule. nih.gov Research on Beijerinckia sp. has identified several cis-dihydrodiols as metabolites of benz[a]anthracene degradation. pjoes.com
The fungus Trichoderma longibrachiatum has also been highlighted for its high degradation efficiency of benz[a]anthracene in liquid cultures. researchgate.net The use of this compound in such studies helps to unequivocally confirm that the observed degradation is due to the metabolic activity of the specific strain and to trace the transformation products.
Table 1: Microbial Strains Involved in Benz[a]anthracene Degradation
| Microbial Strain | Type | Key Findings | References |
|---|---|---|---|
| Mycobacterium sp. strain RJGII-135 | Bacterium | Degrades benz[a]anthracene by attacking different molecular sites, producing various metabolites. | asm.org |
| Sphingobium sp. strain KK22 | Bacterium | Biotransforms benz[a]anthracene via oxidation at both linear and angular ends of the molecule. | nih.gov |
| Beijerinckia sp. | Bacterium | Produces cis-1,2-BAA-dihydrodiol, cis-8,9-BAA-dihydrodiol, and cis-10,11-BAA-dihydrodiol as metabolites. | asm.org |
| Trichoderma longibrachiatum | Fungus | Shows high degradation efficiency (around 97%) of benz[a]anthracene in liquid cultures. | researchgate.net |
| Byssochlamys spectabilis | Fungus | Identified as a potent benz[a]anthracene degrading microorganism. | researchgate.net |
| Immundisolibacter sp. | Bacterium | Identified as a key degrader of benz[a]anthracene in soil using DNA-SIP. | tdx.cat |
Bioavailability and Sorption Studies of PAHs in Environmental Compartments
The environmental risk posed by PAHs like benz[a]anthracene is not solely dependent on their total concentration but is significantly influenced by their bioavailability—the fraction of the chemical that is available for uptake by organisms. slu.se this compound is an invaluable tool for assessing the bioavailability and understanding the sorption processes that control it.
Sorption to soil and sediment particles can render PAHs less available for microbial degradation and uptake by other organisms. slu.seacs.org Isotope dilution methods (IDM) using this compound can be employed to measure the "labile" or bioavailable fraction of the contaminant in a sample. acs.orgnih.gov In this technique, a known amount of the labeled compound is added to the environmental sample. After an equilibration period, the ratio of the labeled to unlabeled compound in the readily exchangeable phase (e.g., the porewater) is measured. This ratio allows for the calculation of the bioavailable concentration of the native benz[a]anthracene.
Studies have shown that the bioavailability of PAHs can be influenced by various factors, including the organic matter content of the soil or sediment, the aging of the contamination, and the presence of other substances like microplastics or other pollutants. slu.seacs.orgacs.orgmdpi.com For example, research has indicated that the presence of perfluoroalkyl substances (PFASs) can increase the bioavailability of PAHs in soil. slu.se Conversely, sorption to microplastics can reduce the bioavailability of PAHs to some organisms. mdpi.com The use of isotopically labeled PAHs has been crucial in demonstrating how the presence of one contaminant can modify the sorption and bioavailability of another. mdpi.com
Table 2: Factors Influencing Bioavailability and Sorption of Benz[a]anthracene
| Factor | Effect on Bioavailability | Research Focus | References |
|---|---|---|---|
| Soil/Sediment Organic Matter | Generally decreases bioavailability due to strong sorption. | Quantifying the "labile" pool of PAHs in different soil types. | acs.org |
| Aging | Decreases bioavailability over time as the contaminant becomes more sequestered. | Understanding how sequestration processes affect contaminant availability. | acs.org |
| Co-contaminants (e.g., PFASs) | Can increase the bioavailability of PAHs. | Investigating the interactive effects of mixed pollutants. | slu.se |
| Microplastics | Can decrease bioavailability by acting as a sorbent. | Studying the role of microplastics as vectors and sinks for PAHs. | mdpi.com |
Phototransformation and Abiotic Degradation Mechanisms
Besides microbial degradation, abiotic processes such as phototransformation (also known as photolysis) can be significant pathways for the breakdown of PAHs in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. nih.govpjoes.com Phototransformation involves the degradation of a compound upon the absorption of light energy. concawe.eu
Benz[a]anthracene can undergo phototransformation, leading to the formation of various oxygenated products. nih.govresearchgate.net The rate and products of phototransformation can be influenced by the environmental medium. For instance, studies have shown that the photodegradation rate of benz[a]anthracene is generally faster in polar media (like water/acetonitrile mixtures) compared to apolar media (like cyclohexane). researchgate.net The presence of substances like humic acids in water can slow down the photolysis of benz[a]anthracene, likely by quenching excited states of the PAH molecule. pjoes.com
The use of this compound in phototransformation studies allows for the unambiguous identification and quantification of degradation products, even in complex environmental matrices. By tracing the 13C label, researchers can distinguish the transformation products of the target compound from other background compounds. This is crucial for elucidating the degradation pathways and kinetics. Research has identified various photoproducts of benz[a]anthracene, including oxygenated compounds like quinones and hydroxides. nih.govresearchgate.net For example, the photolysis of nitro-substituted benz[a]anthracene has been shown to yield products like 9,10-anthraquinone. nih.gov
Table 3: Factors Affecting Phototransformation of Benz[a]anthracene
| Factor | Influence on Phototransformation | Key Findings | References |
|---|---|---|---|
| Medium Polarity | Faster degradation in more polar solvents. | Quantum yields for photodegradation increase with medium polarity. | researchgate.net |
| Presence of Humic Substances | Can decrease the rate of photolysis. | Humic substances can act as quenchers or scavengers of excited states. | pjoes.com |
| Light Wavelength and Intensity | Crucial for initiating the degradation process. | UVC radiation is effective in degrading benz[a]anthracene. | researchgate.net |
| Molecular Structure | The position of substituents can affect the reaction rate and products. | The photochemical reaction of nitro-PAHs is dependent on the position of the nitro-substitution. | nih.gov |
Utilization of Benz a Anthracene 13c6 in Mechanistic Biotransformation Studies
In Vitro Metabolism Studies with Labeled Benz[a]anthracene
In vitro systems, such as cell cultures, tissue homogenates, and purified enzymes, provide a controlled environment to study the metabolism of xenobiotics. The use of Benz[a]anthracene-13C6 in these systems facilitates the unambiguous tracking of the compound as it is converted into various metabolic products.
The metabolic activation of Benz[a]anthracene proceeds through several oxidative pathways, leading to the formation of numerous intermediate metabolites. In vitro studies using systems like rat liver homogenates and human bone marrow cells have been instrumental in identifying these products. nih.govnih.gov The primary metabolites formed are phenols and dihydrodihydroxy compounds. nih.gov The use of this compound allows for the clear distinction of these metabolites from endogenous cellular components in complex mixtures analyzed by techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry.
Key intermediate metabolites identified through such studies include several trans-dihydrodiols. For example, studies with the fungus Cunninghamella elegans, a model for mammalian metabolism, showed the transformation of Benz[a]anthracene into BA trans-8,9-dihydrodiol, BA trans-10,11-dihydrodiol, and BA trans-3,4-dihydrodiol. nih.govnih.gov Similarly, studies with human bone marrow identified BA-8,9-dihydrodiol, BA-5,6-dihydrodiol, and BA-10,11-dihydrodiol. nih.gov The formation of these dihydrodiols is a critical step, as certain diol epoxides are considered the ultimate carcinogenic forms of PAHs. nih.gov
Bacterial systems have also been used to explore biotransformation, revealing ring fission products. Studies with Sphingobium sp. strain KK22 identified metabolites such as 1-hydroxy-2-naphthoic acid and 2-hydroxy-3-naphthoic acid, indicating that initial oxidation occurs at different positions on the molecule. nih.govnih.govresearchgate.net
Table 1: Key Intermediate Metabolites of Benz[a]anthracene Identified in In Vitro Studies
| Metabolite Class | Specific Metabolites Identified |
| Dihydrodiols | Benz[a]anthracene trans-3,4-dihydrodiol nih.govnih.govnih.gov |
| Benz[a]anthracene trans-5,6-dihydrodiol nih.govnih.gov | |
| Benz[a]anthracene trans-8,9-dihydrodiol nih.govnih.govnih.govnih.gov | |
| Benz[a]anthracene trans-10,11-dihydrodiol nih.govnih.govnih.gov | |
| Phenols | 5-hydroxybenz[a]anthracene nih.gov |
| Ring Fission Products | 1-Hydroxy-2-naphthoic acid nih.govresearchgate.net |
| 2-Hydroxy-3-naphthoic acid nih.govresearchgate.net | |
| 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid nih.gov | |
| Salicylic acid nih.gov |
The initial oxidation of Benz[a]anthracene is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov Studies utilizing cDNA-expressed human and rat CYP isoforms have demonstrated that CYP1A1 and CYP1A2 are the main enzymes responsible for metabolizing Benz[a]anthracene and other PAHs. tandfonline.com Other isoforms play a minor role in this process. tandfonline.com The involvement of CYPs has been confirmed in various in vitro systems, including human bone marrow, where P450 inhibitors like carbon monoxide and piperonyl butoxide effectively blocked the formation of dihydrodiol metabolites. nih.gov
The use of this compound in combination with specific recombinant CYP enzymes allows for precise kinetic studies and helps to determine the regioselectivity of each isoform—that is, which part of the molecule each enzyme preferentially oxidizes. This is critical because the position of the initial oxidation determines the subsequent metabolic pathway and the ultimate biological activity of the resulting metabolites. For example, significant differences have been observed between human and rat CYP isoforms regarding the regiospecific oxidation of PAHs, which highlights the limitations of extrapolating rodent data to humans. tandfonline.com
Application in Animal Model Studies for Metabolite Identification
While in vitro studies are essential for identifying potential metabolic pathways, animal models are necessary to understand the biotransformation of Benz[a]anthracene in a whole-organism context. Administering this compound to animal models, such as rats or mice, enables researchers to track its absorption, distribution, metabolism, and excretion.
By analyzing tissues, blood, and excreta (urine and bile), scientists can identify the metabolites produced in vivo. nih.govnih.gov The 13C6 label is indispensable for distinguishing these metabolites from the complex biological matrix, allowing for their confident identification and quantification. For instance, studies in fish have identified 4-hydroxybenz[a]anthracene in the bile after administration of the parent compound, demonstrating the utility of such models in tracking metabolic fate. nih.gov These studies provide a more comprehensive picture of biotransformation, including the interplay between different organs and the role of conjugation reactions in detoxification and elimination.
Insights into Oxidative Metabolism and Conjugation Reactions
The biotransformation of Benz[a]anthracene involves two main phases. Phase I consists of oxidative metabolism, and Phase II involves conjugation reactions.
The initial oxidative attack, catalyzed by CYP enzymes, typically forms an unstable epoxide intermediate. nih.gov This epoxide can then be detoxified by the enzyme epoxide hydrolase, which converts it to a trans-dihydrodiol, or it can rearrange to form a phenol. oup.com The formation of these oxidized metabolites is a key activation step. nih.gov
Following oxidation, these Phase I metabolites can undergo Phase II conjugation reactions, where an endogenous, water-soluble molecule is attached to the metabolite to facilitate its excretion from the body. Studies have identified glutathione (B108866) and glucuronide conjugates of Benz[a]anthracene metabolites. nih.govnih.gov For example, rat liver homogenates were shown to produce a glutathione conjugate, likely S-(5,6-dihydro-6-hydroxy-5-benzanthracenyl)glutathione. nih.gov In primary cultures of mouse keratinocytes, both the 3,4- and 5,6-dihydrodiols of a related compound were found as glucuronide conjugates in the extracellular medium. nih.gov The use of this compound allows researchers to follow the entire metabolic sequence, from the initial oxidative event through to the final conjugated product, providing a complete picture of the detoxification pathways.
Table 2: Enzyme Systems and Reactions in Benz[a]anthracene Biotransformation
| Metabolic Phase | Enzyme Family/System | Reaction Type | Substrates | Products |
| Phase I | Cytochrome P450 (CYP1A1, CYP1A2) tandfonline.com | Oxidation | Benz[a]anthracene | Epoxides, Dihydrodiols, Phenols |
| Epoxide Hydrolase | Hydrolysis | Epoxides | trans-dihydrodiols | |
| Phase II | Glutathione S-transferases (GSTs) | Glutathione Conjugation | Epoxides, Dihydrodiols | Glutathione conjugates nih.gov |
| UDP-glucuronosyltransferases (UGTs) | Glucuronidation | Dihydrodiols, Phenols | Glucuronide conjugates nih.gov |
Synthesis and Isotopic Integrity of Benz a Anthracene 13c6 for Research
Methodologies for Stable Isotope Synthesis of Benz[a]anthracene-13C6
The synthesis of polycyclic aromatic hydrocarbons (PAHs) labeled with carbon-13 (¹³C) requires specialized and efficient chemical pathways due to the high cost and limited availability of ¹³C-enriched starting materials. rsc.org While numerous classical methods exist for constructing PAH ring systems, the practical synthesis of isotopically labeled versions is constrained by the need for high-yield, convergent routes starting from simple, commercially available ¹³C precursors like U-¹³C-benzene. rsc.orgnih.gov
The key steps in this synthetic route are as follows:
Preparation of a Key Intermediate: The synthesis begins with a versatile intermediate, U-¹³C-tetralone, which is prepared via a classical Haworth synthesis using U-¹³C-succinic anhydride (B1165640) and U-¹³C-benzene. rsc.org
Synthesis of Labeled Phthalic Anhydride: The U-¹³C-tetralone is then oxidized to produce ¹³C-labeled phthalic acid, which is subsequently converted to phthalic anhydride. nih.gov
Friedel-Crafts Acylation: A pivotal step involves the Friedel-Crafts acylation of ¹³C-labeled naphthalene (B1677914) with the newly synthesized ¹³C-labeled phthalic anhydride. This reaction constructs the fundamental backbone of the benz[a]anthracene molecule. nih.gov
Final Ring Closure and Aromatization: The product from the acylation undergoes further reactions to close the final ring and subsequent aromatization to yield the stable U-¹³C-benz[a]anthracene structure. nih.gov
To produce Benz[a]anthracene-¹³C6 specifically, this synthetic scheme would be modified by using a combination of ¹³C-labeled and natural abundance (unlabeled) starting materials. rsc.orgnih.gov For instance, if the six ¹³C atoms are desired in one of the terminal benzene (B151609) rings, the synthesis could potentially start from a commercially available, selectively labeled benzene or naphthalene precursor. The specific placement of the six carbon-13 atoms defines the exact synthetic strategy employed. This targeted labeling is valuable for metabolic studies and for use as an internal standard where the fragmentation pattern in mass spectrometry is critical. pharmaffiliates.com
Characterization of Isotopic Purity and Enrichment
Once synthesized, Benz[a]anthracene-¹³C6 must be rigorously characterized to confirm its chemical identity, chemical purity, and isotopic enrichment. This validation is essential for its function as a reliable standard in quantitative analysis. nih.gov The primary techniques used for this characterization are chromatographic and mass spectrometric methods.
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone of analysis. It separates Benz[a]anthracene-¹³C6 from potential impurities and confirms its molecular weight. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is often employed. researchgate.net In this technique, a specific precursor ion (the molecular ion of the labeled compound) is selected and fragmented to produce characteristic product ions. This process significantly reduces matrix interference and ensures accurate identification. affinisep.com
The table below shows typical mass transitions monitored for both native Benz[a]anthracene and its ¹³C6-labeled internal standard in a GC-MS/MS analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
|---|---|---|---|
| Benz[a]anthracene | 228 | 226 | Analyte |
| This compound | 234 | 232 | Internal Standard |
Data derived from common analytical methodologies for PAH analysis. affinisep.com
Isotopic Purity and Enrichment refer to two distinct quality parameters:
Isotopic Purity is the percentage of the labeled compound that contains the desired number of ¹³C atoms.
Isotopic Enrichment is the percentage of a specific atom position that is occupied by the ¹³C isotope.
Commercial suppliers of Benz[a]anthracene-¹³C6 provide certificates of analysis that specify these values. For example, a high-quality standard will typically have a chemical purity of ≥98% and an isotopic enrichment of 99% for the ¹³C atoms. isotope.com This ensures that the contribution from unlabeled or partially labeled molecules is minimal, which is critical for the accuracy of isotope dilution calculations.
Isotope Dilution Mass Spectrometry (IDMS) is the analytical application for which these labeled standards are designed. By adding a known amount of Benz[a]anthracene-¹³C6 to a sample, the native Benz[a]anthracene can be accurately quantified by measuring the ratio of the native analyte to the labeled standard. lgcstandards.comresearchgate.net This method corrects for sample loss during extraction and purification, making it a highly accurate and robust quantification technique.
Development and Certification of Benz[a]anthracene-¹³C6 Reference Materials
For Benz[a]anthracene-¹³C6 to be used as a calibrant or a quality control material in accredited laboratories, it must often be part of a Certified Reference Material (CRM). The development and certification of CRMs is a rigorous process governed by international standards, such as ISO 17034 and ISO Guide 35. researchgate.net
The certification process for a PAH CRM, which would include Benz[a]anthracene-¹³C6, involves several key stages:
Material Preparation and Homogeneity Testing: A batch of the material (either a neat solid, a solution, or a matrix material like soil or sediment) is prepared. bam.de Sub-samples are then extensively tested to ensure that the concentration of the analyte is uniform throughout the entire batch. For example, in the certification of the soil CRM BAM-U013b, measurements were performed on multiple sample intakes (2 g, 5 g, and 7 g) to confirm that no significant heterogeneity was present. bam.de
Stability Studies: The stability of the CRM is assessed under various storage and transport conditions (e.g., different temperatures) over an extended period. researchgate.netbam.de This ensures that the certified concentration remains valid for the entire shelf life of the material. For instance, stability studies for a rubber CRM were conducted at temperatures from +4 to +60 °C over 12 months. researchgate.net
Value Assignment (Characterization): The most critical phase is assigning a certified value for the mass fraction or concentration of the analyte. To ensure accuracy and minimize bias, this is typically done using two or more independent, high-precision analytical methods. nist.gov For PAHs, this often involves using both GC-MS and High-Performance Liquid Chromatography with Diode Array or Fluorescence Detection (HPLC-DAD/F). bam.de
Interlaboratory Comparison: To validate the assigned value, the candidate CRM is often sent to a panel of expert laboratories for analysis. lgcstandards.combam.de The results from this interlaboratory study are statistically analyzed, and agreement among the laboratories provides high confidence in the certified value. This approach was used for the certification of PAHs in sediment and rubber CRMs. researchgate.net
Uncertainty Calculation and Certification: A comprehensive uncertainty budget is calculated, taking into account contributions from the characterization measurements, homogeneity, and stability studies. nist.gov The final certified value is then reported with its expanded uncertainty, providing a range within which the true value is expected to lie with a high level of confidence (typically 95%). The entire process ensures metrological traceability of the certified value to the International System of Units (SI), often through calibration standards obtained from national metrology institutes like the National Institute of Standards and Technology (NIST) or the Institute for Reference Materials and Measurements (IRMM). lgcstandards.combam.de
Through this exhaustive process, a well-characterized and certified Benz[a]anthracene-¹³C6 reference material becomes a reliable tool for ensuring the accuracy and comparability of analytical measurements across different laboratories and studies.
Future Directions and Emerging Research Applications of Benz a Anthracene 13c6
Advanced Analytical Techniques and Instrumentation Developments
The quantification of polycyclic aromatic hydrocarbons (PAHs) like benz[a]anthracene is consistently pushed towards lower detection limits and higher accuracy, a demand met by advancements in analytical instrumentation. Benz[a]anthracene-13C6 is integral to these developments, primarily in isotope dilution mass spectrometry (IDMS).
High-resolution mass spectrometry (HRMS), including instruments like time-of-flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, offers significant advantages over traditional quadrupole systems. nih.gov When coupled with gas chromatography (GC) or liquid chromatography (LC), HRMS provides high mass accuracy and resolution, enabling the differentiation of target analytes from matrix interferences with the same nominal mass. nih.govresearchgate.net The use of this compound as an internal standard in these methods, such as GC-HRMS, is crucial for correcting variations in sample preparation and instrument response, thereby ensuring data accuracy and precision. researchgate.net
Recent method developments focus on the analysis of halogenated PAHs and hydroxylated PAH metabolites (OH-PAHs), which are products of combustion and biological metabolism, respectively. nih.govd-nb.info For instance, a method for analyzing chlorinated and brominated PAHs in atmospheric deposition samples used 7-Chlorothis compound as a recovery standard to ensure the reliability of the analytical process. d-nb.info Similarly, methods for quantifying OH-PAHs, which are biomarkers of PAH exposure, rely on isotope-labeled standards to achieve detection limits in the picogram-per-milliliter range in biological samples like urine. researchgate.net
| Technique | Role of this compound | Research Application | Key Findings/Advantages |
| GC-HRMS | Internal Standard for Isotope Dilution | Quantification of trace levels of PAHs and their derivatives in complex matrices (e.g., soil, sediment, biological tissues). | High accuracy and precision; method detection limits for OH-PAHs as low as 13–24 pg/mL. researchgate.net |
| LC-ESI-MS/MS | Internal Standard | Analysis of PAH biotransformation products, including o-hydroxypolyaromatic acids and hydroxy-naphthoic acids. nih.gov | Enables detailed pathway elucidation for microbial degradation of benz[a]anthracene. nih.gov |
| Automated SPME-GC-MS | Isotope-labeled Internal Standard | High-throughput analysis of OH-PAHs in urine for biomonitoring studies. | Combines sensitivity with user-friendly automation, providing high quantitative accuracy. researchgate.net |
High-Throughput Screening in Environmental and Biotransformation Research
High-throughput screening (HTS) allows for the rapid analysis of a large number of samples, which is essential for large-scale environmental monitoring and for studying the biotransformation of contaminants. researchgate.net In this context, this compound is indispensable for ensuring the accuracy of quantitative data across many samples.
HTS methods are being developed for occupational and environmental exposure assessment by analyzing biomarkers like OH-PAHs in urine. researchgate.net Automated methods using solid-phase microextraction (SPME) coupled with GC-MS rely on specific isotope-labeled internal standards, such as labeled analogs of benz[a]anthracene metabolites, to provide quantitative accuracy. researchgate.net
In biotransformation research, studying the degradation of benz[a]anthracene by microorganisms is crucial for understanding its environmental fate. nih.gov Time-course studies tracking the disappearance of the parent compound and the appearance of metabolites are fundamental. A study on the bacterium Sphingobium sp. strain KK22 used high-performance liquid chromatography (HPLC) to show 80-90% degradation of benz[a]anthracene over eight days. nih.gov Subsequent analysis by liquid chromatography-electrospray ionization tandem mass spectrometry (LC/ESI(-)-MS/MS) identified numerous degradation products. nih.gov The use of this compound as a spike in such experiments allows for precise mass balance calculations and the accurate quantification of transformation products, confirming degradation rates and pathways.
Integration with Multi-Omics Approaches (e.g., Metaproteomics, Metatranscriptomics) for Degradation Mechanisms
Multi-omics approaches, which combine data from metagenomics, metatranscriptomics, metaproteomics, and metabolomics, offer a holistic view of microbial community functions. sciety.orgembopress.orgresearchgate.net The integration of this compound into these studies via Stable Isotope Probing (SIP) represents a powerful tool for elucidating degradation mechanisms.
In a SIP experiment, a 13C-labeled substrate like this compound is introduced into an environmental sample. Microorganisms that metabolize the compound incorporate the heavy isotope into their DNA, RNA, proteins, and metabolites.
Metagenomics (DNA-SIP): By sequencing the 13C-enriched DNA, researchers can identify the specific organisms within a complex community that are actively degrading benz[a]anthracene.
Metatranscriptomics (RNA-SIP): The analysis of 13C-labeled RNA reveals which genes related to PAH degradation are being actively transcribed, providing insight into the functional response of the microbial community. researchgate.net
Metaproteomics (Protein-SIP): The identification of 13C-labeled proteins can directly pinpoint the enzymes (e.g., monooxygenases, dioxygenases) responsible for breaking down the contaminant. nih.gov
Metabolomics: Tracking the 13C label into metabolic intermediates helps to reconstruct the complete degradation pathway. nih.gov
A recent study on the degradation of benz(a)anthracene-7,12-dione (BaAQ), a toxic transformation product of benz[a]anthracene, used metagenomic and metabolomic analyses to identify the key microbial players and metabolic pathways, noting the role of Baeyer-Villiger monooxygenases. nih.gov Using this compound in similar studies would allow researchers to trace the flow of carbon from the parent PAH into specific metabolites and microbial biomass, providing definitive links between community members and their functional roles in the degradation process.
Novel Applications in Environmental Forensics and Source Apportionment Studies
Environmental forensics aims to identify the source, age, and distribution of contaminants. For PAHs, which are produced from both natural (e.g., forest fires) and anthropogenic sources (e.g., fossil fuel combustion, industrial processes), source apportionment is a key objective. up.ac.zarivm.nltpsgc-pwgsc.gc.ca this compound is vital for generating the high-quality quantitative data needed for these forensic investigations.
Source apportionment often relies on calculating diagnostic ratios between different PAHs that have similar physicochemical properties. up.ac.za The relative concentrations of these compounds can create a "chemical fingerprint" indicative of a specific source. For example, ratios of isomers with the same molecular weight, such as anthracene (B1667546) to phenanthrene, are used to distinguish between petroleum-derived (petrogenic) and combustion-derived (pyrogenic) sources. up.ac.za
| Diagnostic Ratio | Petrogenic Signature | Pyrogenic Signature | Source Indication |
| Anthracene / (Anthracene + Phenanthrene) | < 0.1 | > 0.1 | Distinguishes petroleum from combustion sources. up.ac.za |
| Fluoranthene / (Fluoranthene + Pyrene) | < 0.4 | > 0.4 | Differentiates petrogenic from pyrolytic sources. up.ac.za |
| (Benzo[b]fluoranthene + Benzo[j,k]fluoranthene) / Benzo[a]pyrene | Varies | Varies | Used in double ratio plots to separate sources of heavy PAHs. scirp.org |
The accuracy of these diagnostic ratios is entirely dependent on the precise measurement of each PAH concentration. Isotope dilution GC-MS or LC-MS, using a suite of labeled internal standards including this compound, is the gold standard for this quantification. By correcting for matrix effects and analytical variability, these standards ensure that the calculated ratios accurately reflect the contaminant signature at a site, allowing for robust source identification in environmental litigation and remediation planning. scirp.org
Q & A
Q. What are the critical safety protocols for handling Benz[a]anthracene-13C6 in laboratory settings?
this compound must be treated as a carcinogen and mutagen due to its structural similarity to unlabeled Benz[a]anthracene, which is classified as a Group 2B carcinogen by IARC . Key protocols include:
- Use of Class I, Type B biological safety hoods during preparation to minimize aerosol exposure .
- Implementation of HEPA-filtered vacuums for cleanup to avoid dry sweeping .
- Mandatory personal protective equipment (PPE): gloves, lab coats, and eye protection .
- Storage in tightly sealed containers in cool, ventilated areas away from oxidizers (e.g., chlorates, peroxides) .
Q. What analytical methods are recommended for detecting this compound in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) with isotope-specific parameters is optimal. Key considerations:
- Use DB-5 or SE-52 capillary columns with helium carrier gas for separation .
- Temperature programming (e.g., 60°C to 280°C at 15°C/min) enhances resolution of polycyclic aromatic hydrocarbons (PAHs) .
- Confirm isotopic purity via high-resolution mass spectrometry (HRMS) to distinguish 13C6-labeled species from natural isotopes .
Q. How should researchers design experiments to minimize occupational exposure during isotopic tracing studies?
- Conduct airborne concentration monitoring using NIOSH Method 5506 for PAHs to ensure levels remain below OSHA’s permissible exposure limit (0.2 mg/m³) .
- Implement local exhaust ventilation and periodic decontamination of workspaces .
- Train personnel on emergency procedures, including eye wash stations and showers for accidental exposure .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported carcinogenic potencies of Benz[a]anthracene derivatives?
Conflicting data may arise from metabolic activation pathways. Methodological approaches include:
- Comparative metabolomics to identify species-specific cytochrome P450 isoforms responsible for bioactivation .
- Use of stable isotope tracers (e.g., 13C6-labeled compounds) to track metabolic intermediates in vitro .
- Cross-validation with Ames test results under standardized S9 liver homogenate conditions .
Q. What strategies optimize the use of this compound in environmental fate studies?
- Employ isotope dilution mass spectrometry (IDMS) to quantify degradation products in soil/water matrices, correcting for matrix effects .
- Pair with 13C-labeled internal standards (e.g., Fluoranthene-13C6) to improve recovery rates in complex samples .
- Monitor photodegradation kinetics using HPLC-UV/fluorescence detection to assess half-lives under simulated sunlight .
Q. How do thermodynamic properties of this compound influence experimental design?
Vapor pressure and enthalpy of vaporization (ΔvapH) data are critical for volatility assessments:
| ΔvapH (kcal/mol) | Temperature Range (K) | Method | Reference |
|---|---|---|---|
| 21.2 | 323–473 | GC | |
| 26.98 | 396–408 | ME | |
| These values inform headspace analysis parameters and sublimation risks during high-temperature reactions. |
Q. What advanced techniques address challenges in isolating this compound metabolites?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) to differentiate hydroxylated isomers (e.g., 3-OH vs. 7-OH derivatives) .
- Stable isotope-assisted NMR for structural elucidation of 13C-labeled adducts formed in DNA binding assays .
Q. How can researchers mitigate cross-contamination in long-term isotopic tracer studies?
- Dedicate glassware and instrumentation to this compound workflows to prevent carryover .
- Validate cleaning protocols using swab tests analyzed via GC-MS .
- Implement waste segregation for labeled vs. unlabeled materials to avoid isotopic dilution .
Data Contradiction Analysis
Q. How should conflicting data on this compound’s fluorescence properties be interpreted?
Discrepancies in emission spectra may arise from solvent polarity or aggregation effects. Resolve by:
Q. What methodologies validate the environmental persistence of this compound in bioremediation studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
